3-(3-Bromo-2-methylpropyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2-methylpropyl)furan is an organic compound with the molecular formula C8H11BrO. It belongs to the class of furans, which are aromatic heterocycles containing a five-membered ring with four carbon atoms and one oxygen atom.
Vorbereitungsmethoden
The synthesis of 3-(3-Bromo-2-methylpropyl)furan can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the coupling of a boron reagent with a halogenated furan derivative in the presence of a palladium catalyst.
Industrial production methods for this compound may involve bulk manufacturing processes, where the necessary reagents are combined under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-(3-Bromo-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form different products, often involving the reduction of the furan ring or the bromine substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2-methylpropyl)furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: The compound’s potential biological activity makes it a candidate for drug development and other biomedical research.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-2-methylpropyl)furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-(3-Bromo-2-methylpropyl)furan can be compared with other similar compounds, such as:
3-(3-Chloro-2-methylpropyl)furan: Similar in structure but with a chlorine atom instead of bromine.
3-(3-Iodo-2-methylpropyl)furan: Contains an iodine atom, which can lead to different reactivity and applications.
3-(3-Methyl-2-methylpropyl)furan: Lacks the halogen substituent, resulting in different chemical properties.
Eigenschaften
Molekularformel |
C8H11BrO |
---|---|
Molekulargewicht |
203.08 g/mol |
IUPAC-Name |
3-(3-bromo-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11BrO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
VGEZGATZZFBXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=COC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.